2-(1,3-benzoxazol-2-ylthio)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of benzothiazole derivatives with various reagents to introduce additional functional groups or to form the desired heterocyclic frameworks. For example, Duran and Canbaz (2013) synthesized drug precursors by reacting imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, indicating a method that could be relevant for synthesizing compounds with similar structures (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized using techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectrometry), and elemental analysis. These methods confirm the structure of synthesized compounds and are essential for determining the molecular configuration and the nature of the functional groups present.
Chemical Reactions and Properties
Compounds containing benzothiazole and benzoxazole rings are known for their reactivity towards various chemical reactions, which can lead to the formation of novel derivatives with significant biological activities. The reactivity can be attributed to the presence of nitrogen and sulfur atoms in the rings, which can act as sites for nucleophilic attacks or facilitate the formation of hydrogen bonds with other molecules.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility in different solvents, are crucial for their application in medicinal chemistry. The solubility in particular solvents can affect the compound's bioavailability and its potential as a drug candidate.
Chemical Properties Analysis
The chemical properties, such as acidity constants (pKa values), are critical for understanding the compound's behavior in biological systems. For instance, Duran and Canbaz (2013) determined the pKa values of similar acetamide derivatives, which is vital for predicting the compound's protonation state under physiological conditions (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-6-7-12-14(8-10)24-16(18-12)20-15(21)9-23-17-19-11-4-2-3-5-13(11)22-17/h2-5,10H,6-9H2,1H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLZZRKAKZUNNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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